Dasatinib, a potent and orally active small molecule, is primarily known for its role as a kinase inhibitor targeting BCR-ABL and SRC family kinases. It has been approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)19. The drug's efficacy stems from its ability to inhibit the growth of cancer cells by targeting specific kinases involved in the proliferation and survival of these cells. However, dasatinib's effects extend beyond cancer treatment, as it has been observed to have immunosuppressive properties and potential applications in other fields such as autoimmune diseases and transplantation126.
Dasatinib has shown efficacy in various cancer types, including leukemia, breast cancer, prostate cancer, and lung adenocarcinoma. In breast cancer, particularly the basal-type or "triple-negative" subtype, dasatinib selectively inhibits growth in vitro, suggesting a potential role in treating this aggressive form of cancer3. In prostate cancer, dasatinib suppresses cell adhesion, migration, and invasion, indicating its potential as a therapeutic agent for metastatic disease4. Moreover, dasatinib has been found to promote necroptosis in lung adenocarcinoma cells when combined with paclitaxel, providing a novel mechanism for enhancing the efficacy of chemotherapy5.
Beyond oncology, dasatinib exhibits significant immunosuppressive effects. It profoundly inhibits T-cell effector functions, such as cytokine production, degranulation, and proliferation, at clinically relevant doses1. This immunosuppressive action extends to CD8+ T cells specific for viral and leukemia antigens, which could have implications for graft-vs-leukemia effects and graft-vs-host disease after allogeneic stem cell transplantation2. Dasatinib also inhibits NK-cell cytolytic activity and could potentially be used as an immunosuppressant in autoimmune diseases and transplantation6.
Preclinical studies have demonstrated that dasatinib can potentiate the antitumor action of various drugs, suggesting its use in combination therapies for solid tumors8. Clinical trials are exploring combinations of dasatinib with ErbB/HER receptor antagonists, antihormonal therapies, and chemotherapeutic agents in cancers such as breast, colorectal, and prostate cancer8. Additionally, dasatinib has been shown to synergize with other tyrosine kinase inhibitors, such as PKC412, in inhibiting the growth of neoplastic mast cells expressing the D816V-mutated oncogenic variant of KIT7.
Dasatinib-d8 is synthesized from Dasatinib through the incorporation of deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies. The compound is classified under pharmaceutical intermediates and research chemicals, particularly in studies involving drug metabolism and kinetics due to its labeled nature.
The synthesis of Dasatinib-d8 involves several steps that typically include the selective deuteration of specific hydrogen atoms in the Dasatinib molecule. While the exact synthetic route may vary, a general approach includes:
A notable method for synthesizing Dasatinib has been documented, which emphasizes high yield and purity while minimizing side reactions. The final product typically exhibits a high degree of purity, often exceeding 99% as determined by high-performance liquid chromatography (HPLC) .
Dasatinib-d8 retains the core structure of Dasatinib but features deuterium atoms at specific positions within its molecular framework. The molecular formula for Dasatinib-d8 remains similar to that of Dasatinib but reflects the substitution of hydrogen atoms with deuterium:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the positions of deuterium atoms within the molecule, confirming successful labeling.
Dasatinib-d8 participates in various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
These reactions are crucial for understanding how Dasatinib-d8 behaves in biological systems compared to its non-deuterated form.
The mechanism by which Dasatinib-d8 exerts its effects is primarily through the inhibition of tyrosine kinases:
Studies have shown that deuteration may influence the binding kinetics and stability of the compound, potentially enhancing its efficacy or altering its pharmacokinetic profile .
Dasatinib-d8 serves multiple scientific applications:
Dasatinib-d8 (chemical name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-(²H₈)piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide) is a deuterium-labeled analog of the tyrosine kinase inhibitor dasatinib. Its molecular formula is C₂₂H₁₈D₈ClN₇O₂S, with a molecular weight of 496.05 g/mol, compared to 488.01 g/mol for non-deuterated dasatinib [4] [7]. Deuterium atoms are incorporated at eight positions on the piperazine ring, replacing all hydrogen atoms in the -CH₂- groups (positions 2, 3, 5, and 6) without altering the pharmacological activity of the parent molecule [4] [5]. This selective labeling maintains the hydrogen-bonding capacity and steric conformation of dasatinib while introducing a mass shift crucial for analytical differentiation.
Nuclear magnetic resonance spectroscopy confirms deuterium incorporation exceeding 99% at designated positions, while high-performance liquid chromatography analyses demonstrate co-elution with non-deuterated dasatinib, confirming identical chromatographic behavior under non-mass spectrometric conditions [7]. X-ray diffraction studies of crystalline dasatinib monohydrate provide reference data for comparing the solid-state properties of the deuterated analog, though Dasatinib-d8 itself typically exists as a white to off-white solid [4] [8].
Table 1: Structural Comparison of Dasatinib and Dasatinib-d8
Property | Dasatinib | Dasatinib-d8 |
---|---|---|
Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₂₂H₁₈D₈ClN₇O₂S |
Molecular Weight (g/mol) | 488.01 | 496.05 |
CAS Number | 302962-49-8 | 1132093-70-9 |
Deuterium Positions | None | Piperazinyl ring (8 sites) |
Primary Storage Condition | -20°C | -20°C (powder); -80°C (solutions) |
The synthesis of Dasatinib-d8 utilizes a late-stage deuteration strategy to maximize isotopic purity and cost efficiency. The process involves reacting a dasatinib precursor (lacking the piperazine moiety) with perdeuterated 1-(2-hydroxyethyl)piperazine (HOCH₂CH₂-¹²H₈N₄) under reflux conditions in anhydrous dimethylformamide [7] [8]. Key reaction parameters include:
Post-reaction purification employs anti-solvent crystallization using ethanol-water mixtures (4:1 v/v), followed by vacuum drying to yield crystalline Dasatinib-d8 with >95% chemical purity and >99% isotopic abundance [7] [8]. Critical process validation includes mass spectrometry to confirm deuterium distribution and liquid chromatography to quantify non-deuterated impurities, which are typically maintained below 0.5% [7].
Reaction Scheme:Dasatinib precursor (Thiazole-Pyrimidine Halide) + D₈-1-(2-Hydroxyethyl)piperazine → Dasatinib-d8 (under reflux in dimethylformamide, 8-12 hours)
Dasatinib-d8 exhibits near-identical physicochemical properties to non-deuterated dasatinib, with deviations attributable to kinetic isotope effects. Solubility studies in dimethyl sulfoxide confirm a solubility of 250 mg/mL (503.98 mM) at 25°C, mirroring dasatinib’s solubility profile [4] [5]. Aqueous solubility remains pH-dependent due to its weak base nature (pKa values: 3.1, 6.8, 10.8), with decreased solubility observed above pH 4 [1] [2].
Accelerated stability studies reveal:
The deuterium labeling minimally impacts lipophilicity (logP = 2.2 for both compounds) but reduces oxidative metabolism rates by cytochrome P450 3A4 enzymes due to the deuterium isotope effect, though this is pharmacologically irrelevant for analytical applications [1] [2].
Table 2: Stability Profile of Dasatinib-d8 Under Various Conditions
Condition | Duration | Degradation (%) | Key Degradants |
---|---|---|---|
Solid, -20°C | 6 months | <1% | None detected |
Dimethyl sulfoxide solution, -20°C | 1 month | 2-5% | N-Oxides, hydroxylated metabolites |
Methanol solution, -20°C | 4 weeks | ≤5% | Des-methyl derivatives |
Phosphate buffer (pH 7.4), 25°C | 24 hours | 8-12% | Hydrolysis products |
UV light exposure (254 nm) | 48 hours | <3% | Photoisomers |
Dasatinib-d8 serves as an essential internal standard for liquid chromatography-tandem mass spectrometry quantification of dasatinib in biological matrices, primarily due to its near-identical chemical behavior with a distinct mass difference. Its application addresses matrix effects and extraction variability in human plasma analyses [6].
Methodology and Performance:
Advantages Over Non-Deuterated Standards:
Table 3: Mass Spectrometry Parameters for Dasatinib and Dasatinib-d8 Quantification
Parameter | Dasatinib | Dasatinib-d8 |
---|---|---|
Precursor Ion (m/z) | 488.1 | 496.15 |
Product Ion (m/z) | 401.1 | 406.1 |
Collision Energy (eV) | -35 | -35 |
Dwell Time (ms) | 150 | 150 |
Declustering Potential | 110 | 110 |
Entrance Potential | 10 | 10 |
The robustness of Dasatinib-d8 as an internal standard is demonstrated in clinical pharmacokinetic studies, where it enables precise quantification of dasatinib’s highly variable absorption kinetics (32–118% inter-subject variability) and detection of body mass index-related exposure differences [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7